2-(L-Rhamno-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(4R)-2-[(1R,2R,3S,4S)-1,2,3,4-tetrahydroxypentyl]-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO6S/c1-3(11)5(12)6(13)7(14)8-10-4(2-17-8)9(15)16/h3-8,10-14H,2H2,1H3,(H,15,16)/t3-,4-,5-,6+,7+,8?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBDMLZXXIDYSG-NLONNJLASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C1NC(CS1)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]([C@H](C1N[C@@H](CS1)C(=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Thiourea-Chloroacetic Acid Condensation
The foundational method for thiazolidine-4-carboxylic acid synthesis involves refluxing α-chloroacetic acid (6 ) with thiourea (7 ) in aqueous medium:
Reaction Conditions
Mechanistic Pathway
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Sₙ2 displacement of chloride by thiourea sulfur
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Nucleophilic attack of amine on carboxylic carbon
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Cyclization to form 2-imino-4-thiazolidinone intermediate
Limitations
-
Prolonged heating causes decomposition
-
Requires careful pH control to prevent racemization
Microwave-Assisted Optimization
Kumar's microwave protocol enhances reaction efficiency:
| Parameter | Conventional | Microwave |
|---|---|---|
| Temperature | 100°C | 80°C |
| Time | 12 h | 5 min |
| Yield | 78% | 83% |
| Purity | 92% | 98% |
This method reduces thermal degradation risks while maintaining stereochemical integrity.
Preparation of L-Rhamno-tetrahydroxypentyl Intermediate
Lewis Acid-Catalyzed Thioacetal Formation
The CN106117097A patent describes improved L-rhamnose derivatization using Lewis acids:
Optimized Protocol
-
Starting material: L-Rhamnose monohydrate (1 )
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Thiol: Dodecanethiol (10 )
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Catalyst: ZnCl₂ (0.1 equiv)
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Solvent: THF/H₂O (2:1 v/v)
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Temperature: 25°C
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Yield: 89% (vs. 50% with protic acids)
Advantages
-
Suppresses glucosinolate byproduct formation (<5%)
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Enables gram-scale production
Glycosylation Strategies
Key methods for coupling the carbohydrate to thiazolidine:
Koenigs-Knorr Glycosylation
Using HgBr₂/HgO promoter system:
Conditions
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Donor: O-Acetylfucosyl chloride (36 )
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Acceptor: Thiazolidine-4-carboxylic acid
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Solvent: Dry CH₂Cl₂
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Yield: 72% α-anomer
Limitation
-
Mercury toxicity necessitates strict containment
Trichloroacetimidate Method
Superior stereochemical control:
| Parameter | Value |
|---|---|
| Donor | Trichloroacetimidate |
| Activator | TMSOTf (0.2 equiv) |
| Solvent | CH₃CN |
| β/α Selectivity | 15:1 |
| Yield | 68% |
Convergent Synthesis Strategies
Stepwise Assembly
-
Global deprotection
Typical Yields
| Step | Yield Range |
|---|---|
| Thiazolidine | 75-83% |
| Thioacetal | 85-89% |
| Glycosylation | 65-72% |
| Deprotection | 90-95% |
One-Pot Tandem Approach
Emerging methodology combines steps 2-4:
Reaction Scheme
L-Rhamnose + Thiazolidine-4-carboxylic acid → [Zn(OTf)₂] → Target compound
Conditions
-
Solvent: DMF/H₂O (3:1)
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Temperature: 60°C
-
Time: 8 h
-
Yield: 58%
Advantages
-
Reduces purification steps
-
Minimizes intermediate handling
Stereochemical Control Mechanisms
Thiazolidine Ring Configuration
The 4(R) configuration is maintained through:
Carbohydrate Epimerization Prevention
Strategies to preserve L-rhamnose stereochemistry:
Analytical Characterization Data
Key Spectroscopic Features
| Technique | Characteristic Signal |
|---|---|
| ¹H NMR (D₂O) | δ 5.32 (d, J=3.5 Hz, H-1') |
| ¹³C NMR | δ 176.8 (C=O) |
| IR (KBr) | 3320 cm⁻¹ (OH), 1695 cm⁻¹ (C=O) |
| [α]D²⁵ | +48.6° (c=1, H₂O) |
Industrial-Scale Considerations
Process Optimization Parameters
| Factor | Pilot Plant Protocol |
|---|---|
| Batch Size | 5 kg |
| Cycle Time | 72 h |
| Overall Yield | 41% |
| Purity | 99.2% (HPLC) |
Cost Drivers
-
L-Rhamnose sourcing (≈$320/kg)
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Catalyst recycling efficiency (78%)
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Waste treatment (15% of total cost)
Chemical Reactions Analysis
Types of Reactions
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions for substitution reactions may involve the use of strong acids or bases, depending on the nature of the substituent being introduced.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a component in the study of carbohydrate-protein interactions.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its sugar moiety and thiazolidine ring, which are known to have biological activity.
Industry: The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(L-Rhamno-tetrahydroxypentyl)-4®-1,3-thiazolidine-4-carboxylic acid would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The rhamnose moiety could facilitate binding to carbohydrate-recognizing proteins, while the thiazolidine ring might interact with other molecular structures.
Comparison with Similar Compounds
2-(D-Glucopentylhydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid
- Structure: Derived from D-glucose instead of L-rhamnose, with a similar tetrahydroxypentyl chain.
- Activity: Forms insoluble complexes in neutral pH media, limiting its pharmacological utility compared to the L-rhamnose analogue .
- Molecular Weight : ~281.33 g/mol (isomeric to the target compound).
(R)-2-((1R,2R,3R)-1,2,3,4-Tetrahydroxy-butyl)-thiazolidine-4-carboxylic acid
- Structure : Synthesized from L-cysteine and ribose, featuring a shorter tetrahydroxybutyl chain.
- Activity : Primarily studied as a condensation product without reported therapeutic applications .
Aromatic-Substituted Thiazolidines
2-(4-Bromophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS No. 1217532-68-7)
- Structure : A bromophenyl group replaces the sugar moiety.
- Molecular Weight : 288.16 g/mol .
- Stereochemistry : Exists in four diastereomers [(2R,4R), (2R,4S), (2S,4R), (2S,4S)], highlighting the importance of stereochemistry in activity .
- Activity: No specific biological data reported in the evidence, but bromine substitution may enhance lipophilicity for membrane penetration.
2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
2-(3,4,5-Trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
- Structure : Trimethoxyphenyl group providing electron-rich aromaticity.
- Activity : Predicted antioxidant and tyrosinase inhibitory properties based on in silico studies, though experimental validation is pending .
Cyclic Thiol Derivatives
Raphanusic acid [(4R)-2-thioxo-1,3-thiazolidine-4-carboxylic acid]
- Structure : Lacks a sugar or aromatic group but features a thioxo (C=S) group.
- Activity: Derived from glucosinolate breakdown, implicated in plant defense mechanisms rather than therapeutic applications .
Structural and Functional Data Table
Key Research Findings
Stereochemical Specificity : The 4(R)-configuration in the target compound is critical for its bioactivity, as evidenced by the reduced efficacy of racemic mixtures in related derivatives .
Sugar vs. Aromatic Substituents: Sugar-modified thiazolidines (e.g., L-rhamnose or D-glucose derivatives) show preferential activity in metabolic pathways, while aromatic-substituted analogues excel in antimicrobial applications .
Solubility Challenges : Hydrophilic sugar moieties improve aqueous solubility but may limit membrane permeability, whereas nitro or bromo groups enhance lipophilicity .
Biological Activity
2-(L-Rhamno-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid (CAS No. 115184-32-2) is a synthetic compound belonging to the thiazolidine family, which has been studied for its diverse biological activities. This compound features a unique structure that combines a thiazolidine ring with a carboxylic acid functional group and a rhamnose-derived side chain.
- Molecular Formula : CHNOS
- Molecular Weight : 267.3 g/mol
- Structure : The compound's structure includes a thiazolidine ring, which is known for its biological activity, particularly in antiviral and antibacterial applications .
Antiviral Properties
Research indicates that thiazolidine derivatives, including this compound, exhibit significant antiviral activities against various viruses:
- Anti-Tobacco Mosaic Virus (TMV) : In vitro studies have shown that certain thiazolidine derivatives demonstrate better inhibitory rates against TMV than the commercial antiviral drug ribavirin. For instance, compounds similar to this compound have shown inhibitory rates of up to 51% at concentrations of 500 μg/mL .
- Influenza Virus : The compound has also been evaluated for its potential against influenza A virus neuraminidase. Some derivatives showed moderate inhibitory activity, suggesting that structural modifications could enhance efficacy .
Antibacterial and Antifungal Activities
Thiazolidines are recognized for their antibacterial and antifungal properties:
- Bactericidal Activity : Studies have indicated that thiazolidine derivatives can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function .
- Fungicidal Activity : Similarly, these compounds have been tested against fungal pathogens, showing promising results in inhibiting fungal growth .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidine derivatives is influenced by their structural features. Key findings include:
- Substituents on the thiazolidine ring significantly affect antiviral potency.
- Chirality plays a role in the effectiveness of these compounds, with specific stereoisomers exhibiting enhanced activity.
- The presence of hydrophilic groups, such as hydroxyls from the rhamnose moiety, may enhance solubility and bioavailability .
Table 1: Summary of Biological Activities
Case Study: Anti-TMV Activity
In a controlled study on the anti-TMV activity of thiazolidine derivatives, compounds were synthesized and tested for their efficacy. The results indicated that certain modifications led to enhanced antiviral properties compared to standard treatments like ribavirin. For example, compound 3 showed an inactivation activity of 51%, significantly outperforming ribavirin's 40% at similar concentrations .
Q & A
Basic Research Questions
Q. How is 2-(L-Rhamno-tetrahydroxypentyl)-4(R)-1,3-thiazolidine-4-carboxylic acid synthesized, and what key steps ensure stereochemical fidelity?
- Methodology : The synthesis typically involves condensation of L-rhamnose-derived aldehyde with cysteine derivatives under controlled pH (e.g., 4.5–5.5) to form the thiazolidine ring. Stereochemical fidelity is ensured by using enantiomerically pure starting materials (e.g., L-rhamnose) and optimizing reaction conditions (temperature, solvent polarity) to favor the 4R configuration. Characterization via chiral HPLC or circular dichroism (CD) spectroscopy validates stereochemistry .
Q. What spectroscopic methods confirm the structural integrity of this compound?
- Methodology :
- FT-IR : Detect N-H stretching (~1570–1580 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) to confirm thiazolidine ring and substituent attachment .
- NMR : Use H and C NMR to assign protons and carbons in the thiazolidine ring (e.g., δ 4.5–5.0 ppm for C4-H) and the L-rhamnose moiety (e.g., anomeric protons at δ 4.8–5.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C₁₁H₂₁NO₈S: 335.10 g/mol) .
Advanced Research Questions
Q. How does the L-rhamnose moiety influence physicochemical properties compared to other thiazolidine derivatives?
- Methodology : Compare calculated properties (e.g., LogP, PSA) using software like ChemAxon or ACD/Labs. Experimental determination via HPLC (LogP) and polar surface area (PSA) calculations show that the hydrophilic L-rhamnose group increases solubility (e.g., ~28.5 g/L in water at 20°C for similar derivatives) but reduces membrane permeability . Contrast with nitro- or chloro-substituted derivatives, which exhibit higher LogP (e.g., 2.56 for 2-(4-bromophenyl) derivatives) .
Q. What in vivo models are appropriate for evaluating immunomodulatory potential?
- Methodology :
- Rodent Models : Use BALB/c mice or Wistar rats (n=16/group) to assess dose-dependent effects on cytokine profiles (e.g., IL-6, TNF-α) via ELISA. Include a control group, vehicle group, and test groups (e.g., 10–100 mg/kg oral administration) .
- Infection Models : Evaluate antibacterial efficacy against gram-positive (e.g., S. aureus) or gram-negative (P. aeruginosa) strains via survival assays or bacterial load quantification in organs .
Q. How can molecular docking predict interactions with bacterial targets?
- Methodology : Use AutoDock Vina or Schrödinger Suite to dock the compound into bacterial enzyme active sites (e.g., penicillin-binding proteins or dihydrofolate reductase). Focus on hydrogen bonding between the carboxylic acid group and catalytic residues (e.g., Asp/Glu). Validate predictions with MIC assays against clinical isolates .
Q. What strategies mitigate solubility challenges in biological assays?
- Methodology :
- Co-solvents : Use DMSO (<1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
- pH Adjustment : Prepare buffered solutions (pH 7.4) with sodium bicarbonate to ionize the carboxylic acid group, improving solubility .
Q. How to design SAR studies comparing bioactivity with other thiazolidine derivatives?
- Methodology : Synthesize analogs with varying substituents (e.g., nitro, chloro, or aryl groups) and assess:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
